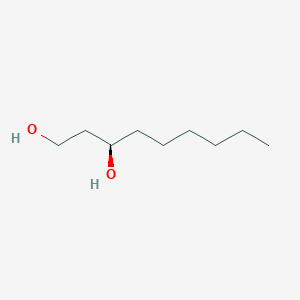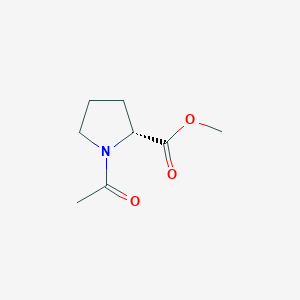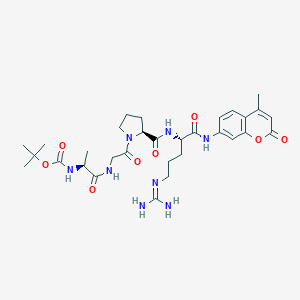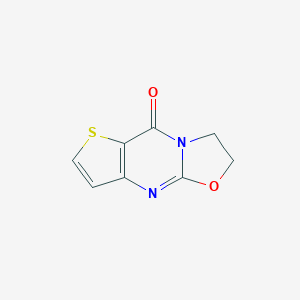![molecular formula C5H4N4 B040124 1,2,4-Triazolo[4,3-c]pyrimidine CAS No. 274-81-7](/img/structure/B40124.png)
1,2,4-Triazolo[4,3-c]pyrimidine
説明
1,2,4-Triazolo[4,3-c]pyrimidine (TP) is a heterocyclic compound that has gained attention in the field of scientific research due to its unique chemical structure and diverse biological activities. TP is composed of a triazole ring fused with a pyrimidine ring, which confers its distinctive properties.
作用機序
The mechanism of action of 1,2,4-Triazolo[4,3-c]pyrimidine is not fully understood, but it is believed to involve the modulation of multiple cellular pathways. 1,2,4-Triazolo[4,3-c]pyrimidine has been reported to inhibit various enzymes, such as tyrosine kinases, topoisomerases, and proteases, which are involved in cell proliferation, DNA replication, and protein degradation. 1,2,4-Triazolo[4,3-c]pyrimidine has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
生化学的および生理学的効果
1,2,4-Triazolo[4,3-c]pyrimidine has been shown to affect various biochemical and physiological processes in cells and organisms. 1,2,4-Triazolo[4,3-c]pyrimidine derivatives have been reported to modulate the expression of genes involved in cell cycle regulation, DNA repair, and immune response. 1,2,4-Triazolo[4,3-c]pyrimidine has also been shown to alter the levels of neurotransmitters, such as dopamine and serotonin, in the brain, which may have implications for neurological disorders.
実験室実験の利点と制限
1,2,4-Triazolo[4,3-c]pyrimidine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, 1,2,4-Triazolo[4,3-c]pyrimidine also has some limitations, such as its poor solubility in water and its instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
将来の方向性
1,2,4-Triazolo[4,3-c]pyrimidine has great potential for future scientific research. Some possible future directions include:
1. Development of 1,2,4-Triazolo[4,3-c]pyrimidine derivatives with improved pharmacological properties, such as better solubility and stability.
2. Investigation of the molecular targets and pathways involved in the biological activities of 1,2,4-Triazolo[4,3-c]pyrimidine.
3. Evaluation of the in vivo efficacy and toxicity of 1,2,4-Triazolo[4,3-c]pyrimidine derivatives in animal models.
4. Exploration of the potential of 1,2,4-Triazolo[4,3-c]pyrimidine derivatives as imaging agents for diagnostic purposes.
5. Examination of the effects of 1,2,4-Triazolo[4,3-c]pyrimidine on stem cells and regenerative medicine.
Conclusion
In conclusion, 1,2,4-Triazolo[4,3-c]pyrimidine is a promising compound for scientific research due to its unique chemical structure and diverse biological activities. 1,2,4-Triazolo[4,3-c]pyrimidine has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. 1,2,4-Triazolo[4,3-c]pyrimidine has several advantages for lab experiments, but also has some limitations. Future research on 1,2,4-Triazolo[4,3-c]pyrimidine may lead to the development of novel drugs and diagnostic tools.
合成法
1,2,4-Triazolo[4,3-c]pyrimidine can be synthesized by various methods, including cyclization of appropriate precursors, condensation of 1,2,4-triazole with pyrimidine derivatives, and reactions of 1,2,4-triazole with pyrimidine-2,4-diones. Among these methods, the cyclization of 5-amino-1,2,4-triazole with 2,4-dichloro-5-fluoropyrimidine has been reported as a facile and efficient route to 1,2,4-Triazolo[4,3-c]pyrimidine.
科学的研究の応用
1,2,4-Triazolo[4,3-c]pyrimidine has been investigated for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. 1,2,4-Triazolo[4,3-c]pyrimidine derivatives have shown promising activities against cancer cell lines, such as breast cancer, lung cancer, and leukemia. 1,2,4-Triazolo[4,3-c]pyrimidine has also exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, 1,2,4-Triazolo[4,3-c]pyrimidine derivatives have demonstrated antibacterial and antifungal activities against pathogenic microorganisms.
特性
IUPAC Name |
[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-3-9-4-7-8-5(1)9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFCBCHWTOAVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318063 | |
| Record name | 1,2,4-triazolo[4,3-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[4,3-c]pyrimidine | |
CAS RN |
274-81-7 | |
| Record name | 1,2,4-Triazolo[4,3-c]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC325509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-triazolo[4,3-c]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70318063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)

![3-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B40045.png)

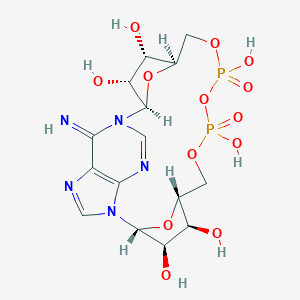
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)
